molecular formula C9H11NO2S B3423843 N-[(5-acetylthiophen-2-yl)methyl]acetamide CAS No. 32415-45-5

N-[(5-acetylthiophen-2-yl)methyl]acetamide

Cat. No. B3423843
CAS RN: 32415-45-5
M. Wt: 197.26 g/mol
InChI Key: UDCCRNVIUZAEHV-UHFFFAOYSA-N
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Description

“N-[(5-acetylthiophen-2-yl)methyl]acetamide” is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 197.25 . This compound has gained attention in scientific research due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of “N-[(5-acetylthiophen-2-yl)methyl]acetamide” may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “N-[(5-acetylthiophen-2-yl)methyl]acetamide” consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, attached to an acetyl group and a methylacetamide group .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives, including “N-[(5-acetylthiophen-2-yl)methyl]acetamide”, may have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Activity

Thiophene derivatives have been shown to possess antimicrobial properties . This suggests that “N-[(5-acetylthiophen-2-yl)methyl]acetamide” could be used in the development of new antimicrobial agents.

Anticancer Applications

Thiophene derivatives have been found to exhibit anticancer activity . This means that “N-[(5-acetylthiophen-2-yl)methyl]acetamide” could potentially be used in cancer treatment research.

Antioxidant Properties

Thiophene derivatives have been reported to have antioxidant properties . This suggests that “N-[(5-acetylthiophen-2-yl)methyl]acetamide” could be used in the development of new antioxidant drugs.

Material Science Applications

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic semiconductors . This suggests that “N-[(5-acetylthiophen-2-yl)methyl]acetamide” could have applications in the field of material science.

Corrosion Inhibitors

Thiophene derivatives are utilized as corrosion inhibitors . This suggests that “N-[(5-acetylthiophen-2-yl)methyl]acetamide” could be used in the development of new corrosion inhibitors.

properties

IUPAC Name

N-[(5-acetylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-6(11)9-4-3-8(13-9)5-10-7(2)12/h3-4H,5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCRNVIUZAEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280568
Record name N-[(5-Acetyl-2-thienyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-acetylthiophen-2-yl)methyl]acetamide

CAS RN

32415-45-5
Record name N-[(5-Acetyl-2-thienyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32415-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Acetyl-2-thienyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 40 g of 2-acetylaminomethylthiophene and 30.3 g of acetylchloride in 600 ml of dichloroethane is added a small portion of 76.3 g of anhydrous aluminum chloride under cooling at 5°-10° C. After the mixture is stirred at 10° C. for 30 minutes and poured into ice-cold water, the precipitated crystals are collected by filtration to give 2-acetylaminomethyl-5-acetylthiophene, melting F- at 129°-130° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
76.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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